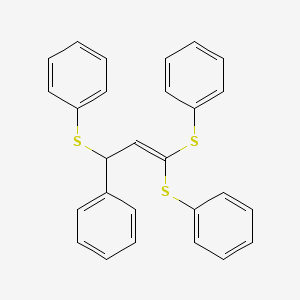

(1,3,3-Tris(phenylthio)-2-propenyl)benzene

Description

(1,3,3-Tris(phenylthio)-2-propenyl)benzene is a sulfur-containing aromatic compound featuring a propenyl backbone (CH₂=CH–CH₂) attached to a benzene ring. At the 1-, 3-, and 3-positions of the propenyl chain, phenylthio (–SPh) groups are substituted, resulting in a highly functionalized structure.

Properties

CAS No. |

71341-82-7 |

|---|---|

Molecular Formula |

C27H22S3 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

[3-phenyl-1,3-bis(phenylsulfanyl)prop-1-enyl]sulfanylbenzene |

InChI |

InChI=1S/C27H22S3/c1-5-13-22(14-6-1)26(28-23-15-7-2-8-16-23)21-27(29-24-17-9-3-10-18-24)30-25-19-11-4-12-20-25/h1-21,26H |

InChI Key |

MRGBBEYTMXDJGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C=C(SC2=CC=CC=C2)SC3=CC=CC=C3)SC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Tris(phenylthio)-2-propenyl)benzene typically involves the reaction of thiophenol with a suitable propenylbenzene derivative. One common method includes the deprotonation of thiophenol using a strong base like lithium di-isopropylamide, followed by the addition of the propenylbenzene derivative . The reaction is usually carried out under inert conditions to prevent oxidation.

Industrial Production Methods: Industrial production of (1,3,3-Tris(phenylthio)-2-propenyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (1,3,3-Tris(phenylthio)-2-propenyl)benzene undergoes various chemical reactions, including:

Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the phenylthio groups, typically using reducing agents like lithium aluminum hydride.

Substitution: The phenylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Nucleophiles like alkoxides or amines, polar aprotic solvents like dimethyl sulfoxide.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: De-thiolated propenylbenzene derivatives.

Substitution: Various substituted propenylbenzene derivatives.

Scientific Research Applications

(1,3,3-Tris(phenylthio)-2-propenyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3,3-Tris(phenylthio)-2-propenyl)benzene involves its interaction with various molecular targets. The phenylthio groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues

Key Structural Differences :

- Substituent Type: The target compound’s phenylthio groups contrast with methyl eugenol’s methoxy (–OCH₃) groups and allyl phenyl sulfide’s simpler allylthio chain.

- Steric Effects: The tris(phenylthio) substitution creates significant steric hindrance compared to mono-substituted analogs like allyl phenyl sulfide.

- Electronic Effects : Phenylthio groups are electron-rich due to sulfur’s lone pairs, whereas sulfonyl azides (e.g., 2,4,6-Triisopropylphenylsulfonyl azide) are electron-withdrawing.

Physical and Chemical Properties

Notable Trends:

- The tris(phenylthio) substitution increases molecular weight and boiling point compared to simpler analogs.

- Sulfur-containing compounds generally exhibit lower water solubility but higher lipophilicity, which may influence applications in hydrophobic matrices or catalysis.

Comparison of Methods :

- Multi-step synthesis is required for trisubstituted compounds due to steric challenges, whereas mono-substituted analogs (e.g., allyl phenyl sulfide) are simpler to prepare.

Biological Activity

(1,3,3-Tris(phenylthio)-2-propenyl)benzene, with the CAS number 71341-82-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on existing research.

- Molecular Formula : CHS

- Molecular Weight : 442.66 g/mol

- Structure : The compound features a central propenyl group with three phenylthio substituents, which may influence its biological interactions.

Synthesis

The synthesis of (1,3,3-Tris(phenylthio)-2-propenyl)benzene typically involves the reaction of appropriate thiophenols with propenyl derivatives. The specific synthetic routes and conditions can vary, but the overall aim is to achieve high yields and purity of the final product.

Anticancer Properties

Research has indicated that compounds similar to (1,3,3-Tris(phenylthio)-2-propenyl)benzene exhibit significant cytotoxicity against various cancer cell lines. For instance:

- A study highlighted that related chalcone derivatives demonstrated high cytotoxic activity against MCF-7 breast cancer cells using the MTT assay. These compounds showed more pronounced effects than the reference drug Tamoxifen .

- The mechanism of action for these compounds often involves inducing apoptosis in cancer cells, which is facilitated by their structural motifs that allow for interaction with cellular targets .

Antioxidant Activity

Chalcone derivatives are also known for their antioxidant properties. The presence of multiple phenylthio groups enhances electron donation capabilities, which can scavenge free radicals effectively. This property is crucial in mitigating oxidative stress in cells, thereby potentially preventing cancer progression .

Other Biological Activities

Beyond anticancer effects, (1,3,3-Tris(phenylthio)-2-propenyl)benzene and its analogs have been explored for:

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.